tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate
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Overview
Description
tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a formyl group, and a pyrazolo[3,2-b][1,3]oxazin-6-yl moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate typically involves multi-step organic reactionsCommon reagents used in these reactions include formylating agents, tert-butyl carbamate, and various catalysts to facilitate the reactions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the pyrazolo[3,2-b][1,3]oxazin-6-yl moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-formyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- tert-butyl 2-formyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
- tert-butyl N-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate
Uniqueness
tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate is unique due to its specific combination of functional groups and the pyrazolo[3,2-b][1,3]oxazin-6-yl core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H17N3O4 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(17)13-9-5-15-10(18-7-9)4-8(6-16)14-15/h4,6,9H,5,7H2,1-3H3,(H,13,17) |
InChI Key |
AMBIRBRJVSDCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2C(=CC(=N2)C=O)OC1 |
Origin of Product |
United States |
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